N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide
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Overview
Description
N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: The initial step involves the alkylation of naphthalene to introduce the 2,2-dimethyl group. This can be achieved using Friedel-Crafts alkylation with appropriate alkyl halides and a Lewis acid catalyst such as aluminum chloride.
Pyridine Carboxamide Formation: The pyridine ring is functionalized with a carboxamide group through a reaction with pyridine-2-carboxylic acid and an amine, such as pyrrolidine, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.
Coupling Reaction: The final step involves coupling the naphthalene derivative with the pyridine carboxamide. This can be achieved through a condensation reaction using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications:
Mechanism of Action
The mechanism by which N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like 2,2-dimethyl-3,4-dihydro-1H-naphthalene and its analogs.
Pyridine Carboxamides: Compounds such as pyridine-2-carboxamide and its derivatives.
Uniqueness
N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide is unique due to its combined structural features of a naphthalene derivative and a pyridine carboxamide. This dual functionality allows it to exhibit properties and reactivity that are distinct from its individual components, making it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-23(2)13-12-16-8-3-4-9-17(16)20(23)25-21(27)18-10-7-11-19(24-18)22(28)26-14-5-6-15-26/h3-4,7-11,20H,5-6,12-15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCIAUXBAWTXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C1NC(=O)C3=NC(=CC=C3)C(=O)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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